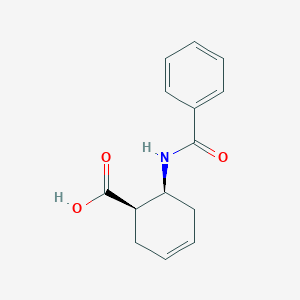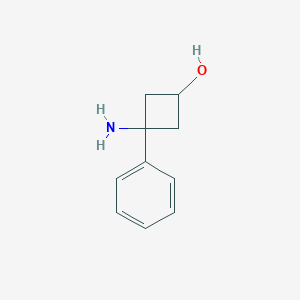
3-Amino-3-phenylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-phenylcyclobutan-1-ol is an organic compound with the molecular formula C₁₀H₁₃NO It is a cyclic compound featuring both an amino group and a hydroxyl group attached to a cyclobutane ring, with a phenyl group attached to the same carbon as the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-phenylcyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with ethyl chloroacetate in the presence of a base to form a cyclobutanone intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-phenylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Various alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-phenylcyclobutan-1-ol.
Reduction: Formation of 3-amino-3-phenylcyclobutane.
Substitution: Formation of N-substituted derivatives with different functional groups.
Scientific Research Applications
3-Amino-3-phenylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-Amino-3-phenylcyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-phenylcyclobutan-1-ol hydrochloride
- 3-Amino-1-adamantanol
- 3-Amino-1-methylcyclobutan-1-ol
Uniqueness
3-Amino-3-phenylcyclobutan-1-ol is unique due to the presence of both an amino and a hydroxyl group on a cyclobutane ring, along with a phenyl group. This combination of functional groups and ring structure provides distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-amino-3-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C10H13NO/c11-10(6-9(12)7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2 |
InChI Key |
CLUVMSCHJKPZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
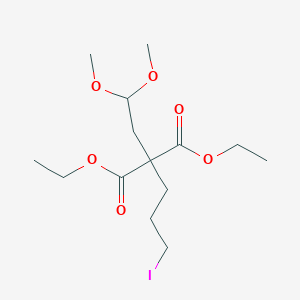
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)

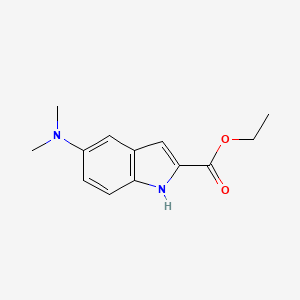
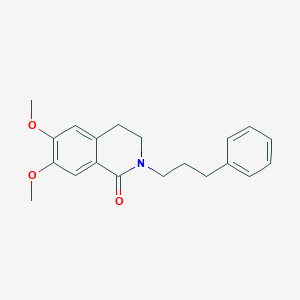
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
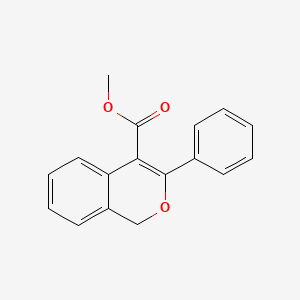
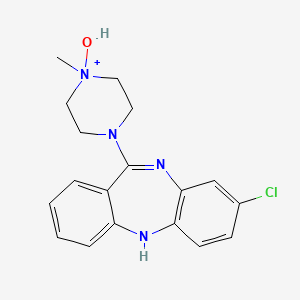
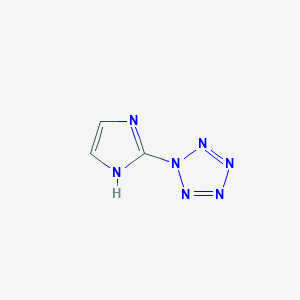
![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)
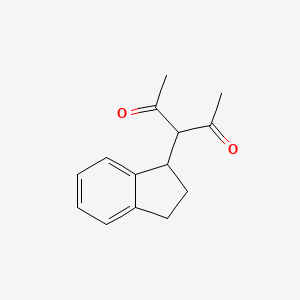
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
